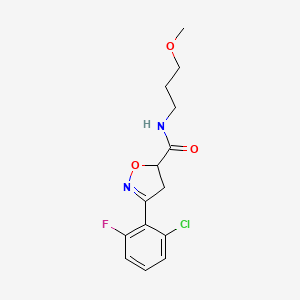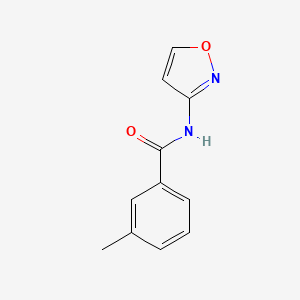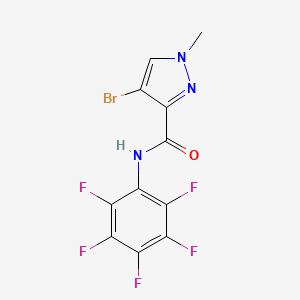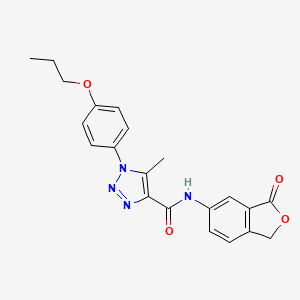![molecular formula C18H19ClN2O3 B4701168 4-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide](/img/structure/B4701168.png)
4-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide
説明
"4-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide" is a chemical compound of interest due to its structural specificity and potential applications in various fields of research. However, specific literature directly addressing this compound is scarce, indicating a niche area of study. The findings from related research provide insights into synthesis methods, molecular structures, chemical reactions, and physical and chemical properties of similar compounds, which can be extrapolated to understand the properties of the target compound.
Synthesis Analysis
The synthesis of related benzamide compounds often involves multi-step sequences. For example, a related compound was synthesized through a 7-step sequence, indicating the complexity and precision required in synthesizing specific benzamide derivatives (Standridge & Swigor, 1991). This highlights the intricate synthesis processes that could be applicable to our target compound, involving selective methylation, chlorination, and condensation steps.
Molecular Structure Analysis
Structural analyses of benzamide derivatives are crucial for understanding their chemical behavior and potential applications. X-ray diffraction and spectroscopic methods are commonly used to elucidate molecular structures. For instance, a novel benzamide was analyzed using X-ray diffraction, revealing its crystalline structure and molecular geometry (Demir et al., 2015). These techniques provide valuable information on the molecular conformations and electronic properties of benzamide compounds.
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, demonstrating a range of biological activities. The synthesis and biological evaluation of heteroarylaminomethyl benzamides have shown that these compounds can inhibit histone deacetylase, indicating their potential as therapeutic agents (Fréchette et al., 2008). Understanding the chemical reactions and properties of these derivatives is essential for their application in medicinal chemistry.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting points, and glass transition temperatures, are influenced by their molecular structures. Polyamides derived from similar compounds have shown excellent thermal stability and organosolubility, indicating the importance of structural features in determining physical properties (Chern et al., 2009). These findings are relevant for the development of materials and drugs based on benzamide derivatives.
作用機序
Target of Action
It is known that similar compounds, such as mcpb (4-(4-chloro-2-methylphenoxy)butanoic acid), are used as herbicides . Herbicides typically target enzymes or proteins that are essential for plant growth and development.
Mode of Action
Similar compounds like mcpb are known to interfere with plant growth hormones . They mimic the action of these hormones, leading to uncontrolled growth and eventually the death of the plant.
Biochemical Pathways
Mcpb and similar compounds are known to affect the pathways related to plant growth and development . They can disrupt the normal functioning of these pathways, leading to detrimental effects on the plant.
Pharmacokinetics
It is known that mcpb is chemically stable and resistant to hydrolysis at ph 5-9 . It has a logP value greater than 2.37 at pH 5, indicating that it is lipophilic and may be absorbed well in the body .
Result of Action
Mcpb and similar compounds are known to cause uncontrolled growth in plants, leading to their death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide. For instance, MCPB is stable to sunlight, and its solutions degrade with a half-life of 2.2 days . It is also stable to aluminium, tin, and iron up to 150 °C . These properties suggest that the compound may remain active in various environmental conditions.
特性
IUPAC Name |
4-[4-(4-chloro-2-methylphenoxy)butanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-11-14(19)6-9-16(12)24-10-2-3-17(22)21-15-7-4-13(5-8-15)18(20)23/h4-9,11H,2-3,10H2,1H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFUXDATUUWQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide](/img/structure/B4701093.png)
![(3,4-dichlorobenzylidene)[2-(trifluoromethyl)phenyl]amine](/img/structure/B4701105.png)
![5-{[(4-ethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4701116.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4701118.png)
![{2-[(4-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4701129.png)

![N-(3,4-dimethylphenyl)-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4701139.png)



![N-ethyl-N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4701160.png)
![dimethyl 5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4701164.png)
